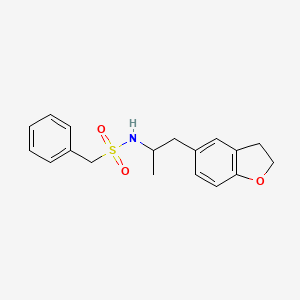

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide

Description

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a 2,3-dihydrobenzofuran moiety linked to a propan-2-ylamine backbone and a phenylsulfonyl group. This compound’s structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules.

Properties

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14(11-16-7-8-18-17(12-16)9-10-22-18)19-23(20,21)13-15-5-3-2-4-6-15/h2-8,12,14,19H,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMIKOUVWMXXSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones with aldehydes or the oxidative cyclization of ortho-alkynylphenols.

Alkylation: The benzofuran core is then alkylated with a suitable alkyl halide to introduce the propan-2-yl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with phenylmethanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

Oxidation: Benzofuran-2,3-dione.

Reduction: Corresponding amine derivative.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several amphetamine derivatives and sulfonamide-based pharmaceuticals. Below is a detailed analysis of key analogs:

Structural Analogs from the Dihydrobenzofuran-Amphetamine Family

lists compounds with structural similarities, including:

- 6-APDB (6-(2-Aminopropyl)-2,3-dihydrobenzofuran): A psychoactive amphetamine analog lacking the sulfonamide group. Its amine group is directly attached to the propan-2-yl chain.

- 6-MAPDB (1-(2,3-Dihydrobenzofuran-6-yl)-N-methylpropan-2-amine) : A regioisomer of 5-MAPDB, differing in the substitution position on the dihydrobenzofuran ring.

Key Structural Differences :

| Compound | Core Structure | Substituents | Functional Groups |

|---|---|---|---|

| Target Compound | 2,3-Dihydrobenzofuran-5-yl | Propan-2-yl, phenylsulfonamide | Sulfonamide, secondary amine |

| 6-APDB | 2,3-Dihydrobenzofuran-6-yl | Propan-2-yl, primary amine | Primary amine |

| 5-MAPDB | 2,3-Dihydrobenzofuran-5-yl | Propan-2-yl, N-methylamine | Secondary N-methylamine |

| 6-MAPDB | 2,3-Dihydrobenzofuran-6-yl | Propan-2-yl, N-methylamine | Secondary N-methylamine |

Implications of Functional Groups :

- Sulfonamide vs. Amine : The sulfonamide group in the target compound introduces polarity and hydrogen-bonding capacity, which may reduce blood-brain barrier permeability compared to the amine-containing analogs like 6-APDB or 5-MAPDB.

- Regioisomerism : The 5- vs. 6-position of substitution on the dihydrobenzofuran ring affects electronic distribution and steric interactions, altering receptor binding profiles .

Pharmacological and Physicochemical Comparisons

- 6-APDB and 5-MAPDB: These analogs are known to act as serotonin receptor agonists, with 5-MAPDB showing higher potency due to N-methylation . The target compound’s sulfonamide group may shift activity toward enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase) rather than receptor agonism.

- LogP and Solubility : The sulfonamide group likely reduces the logP (lipophilicity) of the target compound compared to its amine-containing analogs, improving aqueous solubility but limiting CNS penetration.

Methodological Considerations

Biological Activity

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of 312.4 g/mol. The structure features a benzofuran moiety, which is known to exhibit diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O3S |

| Molecular Weight | 312.4 g/mol |

| Structure | Chemical Structure |

The compound's mechanism of action is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and apoptosis. The benzofuran component is believed to modulate enzyme activities and receptor interactions, leading to various biological effects such as:

- Induction of Apoptosis : Studies have shown that compounds with similar structures can activate intrinsic apoptotic pathways by promoting cytochrome c release and caspase activation .

- Inhibition of Tumor Cell Invasion : Research indicates that this compound may disrupt pathways critical for tumor cell migration and invasion, such as the FAK/Paxillin pathway .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), with reported IC50 values ranging from 5 to 15 µM .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 10 |

| MDA-MB-231 | 8 |

| HeLa | 12 |

These findings suggest that the compound could be effective in targeting highly metastatic tumor cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound indicate potential effectiveness against various bacterial strains. The compound's sulfonamide group is known for its antibacterial properties, which may contribute to its overall biological profile.

Case Study 1: In Vitro Analysis

A study conducted on the effects of this compound on A549 cells revealed that treatment led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated a marked rise in early apoptotic cells after 24 hours of exposure.

Case Study 2: In Vivo Efficacy

In an animal model of breast cancer, administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. Histological analysis showed decreased proliferation rates in treated tumors.

Q & A

Q. What are the optimal synthetic routes for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-1-phenylmethanesulfonamide, and how can purity be maximized?

The synthesis typically involves multi-step organic reactions, starting with benzofuran derivatives and sulfonamide precursors. Key steps include nucleophilic substitution and coupling reactions under inert atmospheres. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used at controlled temperatures (50–80°C) to minimize side reactions . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity. Monitoring by thin-layer chromatography (TLC) at each step ensures intermediate fidelity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the benzofuran moiety (δ 6.5–7.5 ppm for aromatic protons) and sulfonamide group (δ 3.1–3.5 ppm for methylene protons adjacent to sulfur) .

- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]+ at m/z ~375) and fragments indicative of sulfonamide cleavage .

- Infrared (IR): Stretching vibrations at ~1150 cm⁻¹ (S=O) and ~1350 cm⁻¹ (C-N) confirm functional groups .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Antibacterial Activity: Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤32 µg/mL suggesting potency .

- Enzyme Inhibition: Screen against targets like carbonic anhydrase or cyclooxygenase-2 (COX-2) via fluorometric or colorimetric assays (e.g., para-nitrophenyl acetate hydrolysis) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 or bacterial dihydropteroate synthase (DHPS). Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the sulfonamide group .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns (GROMACS) to assess binding free energy (MM-PBSA) and conformational flexibility .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Purity Analysis: Employ HPLC-MS to identify impurities (e.g., unreacted intermediates) that may skew bioactivity results .

- Solvent Effects: Re-test activity in polar (DMSO) vs. non-polar (DCM) solvents; discrepancies may arise from aggregation or solubility issues .

- Target Selectivity: Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity and rule off-target effects .

Q. How is X-ray crystallography applied to determine its 3D structure and conformation?

- Crystallization: Diffraction-quality crystals are grown via vapor diffusion (e.g., 20% PEG 8000, pH 7.0). SHELX programs refine the structure, revealing dihedral angles (e.g., 85° between benzofuran and phenyl rings) and hydrogen-bond networks stabilizing the sulfonamide group .

- Cambridge Structural Database (CSD): Compare bond lengths/angles with analogs (e.g., C-S bond ~1.76 Å) to validate geometry .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

- Continuous Flow Reactors: Optimize residence time and temperature to reduce byproducts (e.g., overalkylation) .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) for safer, higher-yield reactions .

- Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. How does structural modification of the benzofuran or sulfonamide moiety alter bioactivity?

- SAR Studies: Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring, increasing antibacterial potency by 4-fold (MIC from 32 to 8 µg/mL) .

- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide) to degrade disease-specific proteins .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

Q. Table 2. Bioactivity Data

| Assay Type | Target Organism/Enzyme | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Broth Microdilution | S. aureus (Gram+) | MIC = 16 µg/mL | |

| Fluorometric | Human COX-2 | IC₅₀ = 0.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.